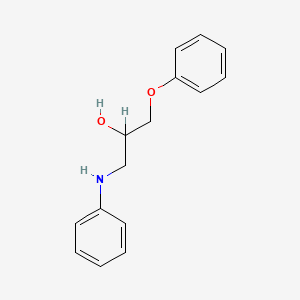

1-Anilino-3-phenoxy-2-propanol

Description

Structure

3D Structure

Properties

CAS No. |

16112-55-3 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

1-anilino-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C15H17NO2/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15/h1-10,14,16-17H,11-12H2 |

InChI Key |

DSXTWXWHWLDHFS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC(COC2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)NCC(COC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Anilino 3 Phenoxy 2 Propanol

Regioselective Ring-Opening Reactions of Epoxides with Amines

The reaction between an epoxide, such as phenyl glycidyl (B131873) ether, and an amine, like aniline (B41778), is a cornerstone for the synthesis of 1-Anilino-3-phenoxy-2-propanol. The key to this synthesis is controlling the regioselectivity of the nucleophilic attack, which determines the final substitution pattern of the resulting amino alcohol.

Various catalysts have been employed to facilitate the ring-opening of phenyl glycidyl ether with aniline, enhancing both the reaction rate and regioselectivity. researchgate.net Metal salts and other Lewis acids are commonly used to activate the epoxide ring, making it more susceptible to nucleophilic attack. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be a highly efficient catalyst for this transformation, particularly under solvent-free conditions. researchgate.net Other notable catalytic systems include iron (III) hydroxide (B78521) (Fe(OH)₃) and certain iron oxides (Fe₃O₄ and Fe₂O₃), which function as environmentally benign heterogeneous catalysts. researchgate.net The use of these catalysts can lead to excellent yields and high regioselectivity. researchgate.net

Below is a comparative table of different catalysts used in the synthesis of β-amino alcohols via epoxide ring-opening with aniline.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mg(ClO₄)₂ | Solvent-free, room temperature | High | researchgate.net |

| Fe(OH)₃ (nano-sized) | Solvent-free, room temperature | up to ~96% | researchgate.net |

| Graphene Oxide | Metal-free, solvent-free | - | researchgate.net |

| YCl₃ | Solvent-free, room temperature, 1 mol% | Good to excellent | chemistrysteps.com |

| Sulfated Tin Oxide | Solvent-free, room temperature, 2 mol% | Good to high | mdpi.com |

The regioselectivity of the epoxide ring-opening reaction is significantly influenced by the electronic and steric properties of both the epoxide and the amine. google.com In the case of unsymmetrical epoxides, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. For phenyl glycidyl ether, the attack of aniline preferentially occurs at the terminal, less sterically hindered carbon atom, leading to the formation of this compound. This is a typical Sₙ2-type mechanism.

However, when the epoxide contains a phenyl group directly attached to the ring, such as in styrene (B11656) oxide, the regioselectivity can be altered. Aromatic amines tend to attack the benzylic carbon due to electronic stabilization of the transition state, whereas aliphatic amines favor attack at the terminal carbon. google.com The structure of the amine also plays a role; secondary amines with increased steric bulk may exhibit lower reactivity.

The electronic nature of substituents on the aniline ring can affect the nucleophilicity of the amine and, consequently, the reaction rate and yield. Electron-donating groups on the aromatic ring of the amine generally increase its nucleophilicity, leading to higher reaction yields in the ring-opening of epoxides. Conversely, electron-withdrawing groups decrease the amine's reactivity. youtube.com For example, in reactions with epichlorohydrin (B41342), anilines with electron-donating substituents provided higher yields of the corresponding β-amino alcohols compared to those with electron-withdrawing groups. youtube.com This trend highlights the importance of the electronic properties of the amine in modulating the efficiency of the synthesis.

Alternative Synthetic Routes to this compound and Related Structures

While the direct ring-opening of epoxides is a primary method, alternative synthetic strategies offer different approaches to constructing the this compound framework.

An alternative route involves the initial reaction of phenol (B47542) with a halogenated propanol (B110389), such as epichlorohydrin. This reaction, typically base-catalyzed, first forms a glycidyl ether intermediate, which is then opened by the amine. A more direct, albeit multi-step, approach involves the synthesis of a halogenated propanol intermediate first. For instance, phenol can be reacted with epichlorohydrin to produce 1-chloro-3-phenoxy-2-propanol. chemistrysteps.com This intermediate can subsequently be reacted with aniline, where the aniline displaces the chloride ion in a nucleophilic substitution reaction to form the final product. This method allows for the sequential introduction of the phenoxy and anilino groups.

Another synthetic strategy involves the reduction of a carbonyl precursor, specifically a β-amino ketone. The corresponding precursor for this compound would be 1-anilino-3-phenoxy-2-propanone. This ketone can be reduced to the secondary alcohol using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.in Aldehydes and ketones are readily reduced by these reagents to primary and secondary alcohols, respectively. ncert.nic.in For example, the reduction of phenoxy acetone (B3395972) with potassium borohydride (a close relative of NaBH₄) yields 1-phenoxy-2-propanol. prepchem.com By analogy, the reduction of 1-anilino-3-phenoxy-2-propanone would provide a direct route to the target molecule. This method is particularly useful if the corresponding β-amino ketone is readily accessible.

Industrial Synthesis Prospects and Process Development Considerations.

The industrial-scale synthesis of this compound is contingent on the development of a cost-effective, safe, and high-yield manufacturing process. While specific industrial processes for this exact molecule are not extensively detailed in publicly available literature, insights can be drawn from the synthesis of structurally related phenoxypropanolamines. Key considerations for process development revolve around the selection of starting materials, reaction conditions, and purification methods that are amenable to large-scale production.

A primary synthetic route for analogous compounds involves the reaction of a phenoxide with an epoxide, followed by the introduction of the amine moiety. For this compound, a prospective industrial synthesis could involve the reaction of phenol with epichlorohydrin to form an intermediate, which is then reacted with aniline. Another viable pathway is the direct reaction of aniline with (phenoxymethyl)oxirane. nist.gov

Process development would focus on optimizing several key parameters to ensure economic viability and product quality. These include catalyst selection to improve reaction rates and selectivity, the use of solvents that are effective, safe, and easily recoverable, and the implementation of efficient purification techniques to achieve the desired product purity.

For instance, in the synthesis of related phenoxypropanols, bases such as sodium hydroxide or potassium hydroxide are often employed. patsnap.com The choice of solvent can range from alcohols and ethers to aromatic hydrocarbons, depending on the specific reaction step. google.com For large-scale operations, the simplicity of work-up procedures and the potential for solvent recycling are critical factors. google.com

Purification at an industrial scale would likely involve crystallization or distillation, moving away from chromatographic methods that are less practical for large quantities. patsnap.com The development of a robust purification process is essential to remove unreacted starting materials and byproducts, ensuring the final product meets the required specifications.

Below is a table summarizing key considerations for the industrial process development of this compound synthesis:

| Process Parameter | Considerations for Industrial Scale-Up | Potential Options/Methods | Impact on Process |

| Starting Materials | Cost, availability, and purity of raw materials. | Phenol, epichlorohydrin, aniline; (phenoxymethyl)oxirane, aniline. | Directly influences the overall cost and impurity profile of the final product. |

| Catalyst | Activity, selectivity, cost, and ease of separation. | Basic catalysts (e.g., NaOH, KOH), potential for heterogeneous catalysts. | Affects reaction time, yield, and the formation of byproducts. Ease of removal is crucial for product purity. |

| Solvent | Reaction performance, safety, environmental impact, and recoverability. | Alcohols, ethers, aromatic hydrocarbons, or solvent-free conditions. google.com | Impacts reaction kinetics, work-up procedures, and overall process sustainability. |

| Reaction Conditions | Temperature, pressure, and reaction time. | Optimization to maximize yield and minimize side reactions. | Critical for ensuring process safety, energy consumption, and throughput. |

| Purification Method | Efficiency, scalability, and cost-effectiveness. | Crystallization, distillation. patsnap.com | Determines the final purity of the product and can be a significant cost factor. |

| Waste Management | Minimization and treatment of waste streams. | Solvent recycling, treatment of aqueous and organic waste. | Essential for environmental compliance and reducing operational costs. |

Further research and development would be necessary to refine these parameters and establish a validated industrial process for the synthesis of this compound. This would involve pilot-scale studies to identify and address any challenges related to scaling up the chosen synthetic route.

Stereochemical Aspects in 1 Anilino 3 Phenoxy 2 Propanol Research

Stereoselective Synthesis Methodologies

Achieving high enantioselectivity in the synthesis of 1-anilino-3-phenoxy-2-propanol is paramount for its potential applications. Researchers have explored various asymmetric strategies, including enzymatic transformations and the use of chiral catalysts, to control the stereochemical outcome of the synthesis.

Enzymatic methods, particularly kinetic resolutions, offer a powerful strategy for obtaining enantiomerically enriched compounds. These approaches leverage the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

The choice of biocatalyst is crucial for the success of enantioselective transformations. Lipases are a class of enzymes widely used for their ability to perform stereoselective acylations. In studies on analogous structures like 1-(isopropylamine)-3-phenoxy-2-propanol, lipases from Candida rugosa have been identified as effective biocatalysts. Optimization of the specific lipase variant (e.g., Candida rugosa MY) has been shown to be a key factor in achieving high enantioselectivity in the kinetic resolution process.

The reaction environment, including the solvent system and acylating agent, profoundly influences the efficiency and enantioselectivity of enzymatic resolutions. For the kinetic resolution of a racemic phenoxy propanolamine (B44665) derivative, a two-phase reaction medium composed of toluene and an ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), was found to be optimal. The use of isopropenyl acetate as the acetylating agent in this system resulted in a product with a high enantiomeric excess (ee) of 96.2%. The presence of the ionic liquid more than doubled the enantioselectivity of the biotransformation compared to a system without it.

| Biocatalyst | Acylating Agent | Solvent System | Enantiomeric Excess of Product (ee_p) | Enantioselectivity (E-value) |

|---|---|---|---|---|

| Candida rugosa MY Lipase | Isopropenyl Acetate | Toluene / [EMIM][BF4] | 96.2% | 67.5 |

| Candida rugosa MY Lipase | Isopropenyl Acetate | Toluene | Lower | <30 |

The most direct route to chiral this compound is the asymmetric ring-opening (ARO) of a prochiral epoxide, (phenoxymethyl)oxirane, with aniline (B41778). This reaction is a type of asymmetric aminolysis where a chiral catalyst controls the nucleophilic attack of the amine on one of the two enantiotopic carbons of the epoxide ring.

Various catalytic systems have been developed for this purpose. Chiral organocatalysts, such as those based on a sulfinamide scaffold, have proven effective. These catalysts can activate the epoxide and direct the incoming aniline nucleophile to achieve high yields and excellent enantioselectivity (up to 99% ee) at room temperature. organic-chemistry.orgresearchgate.net The stereochemistry of the sulfinamide group in the catalyst typically dictates the absolute configuration of the resulting β-amino alcohol product. researchgate.net

Additionally, chiral metal-salen complexes, particularly with chromium (Cr) or cobalt (Co), are powerful catalysts for the ARO of epoxides with various nucleophiles, including amines. nih.govmdpi.com These systems work through a cooperative mechanism where the metal center acts as a Lewis acid to activate the epoxide, and the chiral ligand environment ensures a stereoselective attack by the nucleophile. nih.gov

| Catalyst Type | Example Catalyst | Typical Yield | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Organocatalyst | Chiral Sulfinamide Derivative | up to 95% | up to 99% |

| Metal Complex | Chiral (Salen)Cr(III) Complex | High | High |

| Metal Complex | Chiral (Salen)Co(III) Complex | High | High |

Beyond the direct aminolysis of epoxides, several other innovative strategies have been developed for the construction of chiral β-amino alcohols, which are applicable to the synthesis of this compound and its analogs.

One such approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method utilizes a radical polar crossover strategy to efficiently generate β-amino alcohol compounds with adjacent chiral centers. nih.gov Another strategy employs chiral auxiliaries, such as pseudoephedrine, which can be reacted with arylglyoxals in a Brønsted acid-catalyzed reaction to form morpholinone intermediates with high diastereoselectivity. These intermediates can then be converted into the desired 1,2-amino alcohols in a subsequent two-step protocol. nih.gov

Multi-enzyme biocatalytic cascades have also been designed for the synthesis of chiral amino alcohols from readily available starting materials like L-phenylalanine. These pathways can involve a series of enzymatic steps, including deamination, decarboxylation, epoxidation, and hydrolysis, to construct the chiral amino alcohol scaffold.

Enzymatic Approaches for Enantioselective Transformations.

Enantiomeric Purity Determination

The accurate determination of the enantiomeric purity (e.g., enantiomeric excess or enantiomeric ratio) of the synthesized this compound is essential to validate the effectiveness of a stereoselective synthesis. The most widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). acs.org

CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives, are capable of differentially interacting with the two enantiomers, leading to different retention times and thus their separation and quantification. The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. acs.org

An alternative HPLC-based method involves pre-column derivatization of the amino alcohol enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) reverse-phase HPLC column. nih.gov For qualitative analysis and confirmation of absolute configuration, chiral solvating agents can be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Derivatization Strategies for Spectroscopic Analysis

The spectroscopic analysis of this compound's enantiomers is often facilitated by derivatization with chiral derivatizing agents (CDAs). This process converts the enantiomers into diastereomers, which exhibit distinct spectroscopic properties, particularly in nuclear magnetic resonance (NMR) spectroscopy. While specific studies on this compound are not extensively detailed in the provided search results, the general principles for amino alcohols are well-established.

Chiral derivatizing agents react with the amino and hydroxyl functional groups of this compound to form diastereomeric products. These diastereomers, having different spatial arrangements, will exhibit distinguishable signals in their NMR spectra. For instance, the protons adjacent to the chiral center will experience different magnetic environments in each diastereomer, leading to separate and quantifiable signals. This allows for the determination of enantiomeric purity.

Common classes of CDAs used for amino alcohols include chiral acids, isocyanates, and other reagents that form stable covalent bonds. The choice of CDA is crucial and depends on factors such as reaction efficiency, the degree of spectral separation achieved, and the absence of kinetic resolution or racemization during the reaction.

Chiral Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a key challenge addressed by various chiral resolution techniques. These methods are essential for obtaining enantiomerically pure samples for further study and potential applications.

Chromatographic Methods Utilizing Chiral Stationary Phases

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. eijppr.com The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to different retention times for each enantiomer, enabling their separation. eijppr.com

For compounds structurally similar to this compound, such as other β-blocker precursors, various types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose and amylose derivatives), Pirkle-type CSPs, and macrocyclic antibiotic-based CSPs. eijppr.com The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal separation. For instance, in the analysis of a related compound, 1-(isopropylamine)-3-phenoxy-2-propanol, a Lux® Amylose-1 column was utilized with a mobile phase consisting of acetonitrile, isopropanol, and diethylamine. mdpi.com

The efficiency of the separation is typically evaluated by the resolution factor (Rs), which quantifies the degree of separation between the two enantiomeric peaks. A higher Rs value indicates a better separation.

Chemical and Enzymatic Resolution Strategies

Beyond chromatographic methods, chemical and enzymatic strategies are also employed for the chiral resolution of this compound and related compounds.

Chemical Resolution: This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. libretexts.org Following separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base to remove the chiral resolving agent. libretexts.org Common chiral resolving agents for amines include tartaric acid and its derivatives. libretexts.org

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively catalyze a reaction with one of the enantiomers in a racemic mixture. This process, known as kinetic resolution, results in the formation of a product from one enantiomer while the other enantiomer remains unreacted. For instance, in the kinetic resolution of the structurally related 1-(isopropylamine)-3-phenoxy-2-propanol, lipases from Candida rugosa have been effectively used. mdpi.comnih.gov The enzyme selectively acetylates one enantiomer in the presence of an acetylating agent like isopropenyl acetate, allowing for the separation of the acetylated product from the unreacted enantiomer. mdpi.com The efficiency of enzymatic resolution is often enhanced by optimizing reaction conditions such as the choice of enzyme, solvent, and acyl donor. mdpi.com

Table 1: Investigated Lipases for Kinetic Resolution of a Structurally Similar Compound

| Lipase Source | Optimal Acylating Agent | Reaction Medium | Enantioselectivity (E-value) |

| Candida rugosa MY | Isopropenyl acetate | [EMIM][BF4] and Toluene | 67.5 |

Data based on the kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a compound structurally related to this compound. mdpi.com

Chemical Transformations and Derivatization of 1 Anilino 3 Phenoxy 2 Propanol

Reactions with Epoxy-Functionalized Systems (e.g., Diglycidylaniline)

The reaction of 1-anilino-3-phenoxy-2-propanol with epoxy-functionalized systems, such as diglycidylaniline (B1220619), proceeds through the nucleophilic addition of its secondary amine or alcohol to the epoxide ring. The nitrogen atom of the aniline (B41778) moiety is generally the more nucleophilic site compared to the hydroxyl group, and would readily attack one of the electrophilic carbon atoms of the epoxide ring in diglycidylaniline. This reaction is an example of a step-growth polymerization if the stoichiometry is controlled, leading to the formation of linear or cross-linked polymers.

The reaction mechanism involves the nucleophilic attack of the secondary amine on one of the terminal carbons of the epoxy group, leading to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond and a hydroxyl group. Given that this compound has one reactive amine hydrogen and diglycidylaniline has two epoxy groups, the reaction can lead to the formation of a larger, more complex molecular architecture. The secondary hydroxyl group on the this compound backbone can also react with an epoxy group, particularly at elevated temperatures or in the presence of a suitable catalyst, which would contribute to the formation of a cross-linked network.

The table below summarizes the key reactants and the expected primary reaction type in the interaction between this compound and an epoxy-functionalized system.

| Reactant 1 | Reactant 2 | Primary Reaction Type | Expected Functional Group Transformation |

| This compound | Diglycidylaniline | Nucleophilic Ring Opening | Secondary Amine → Tertiary Amine; Epoxide → β-Hydroxy Amine |

Functionalization for Analytical or Synthetic Utility

The functional groups of this compound, namely the secondary amine and the secondary alcohol, are amenable to various derivatization reactions. These transformations can be employed to enhance its analytical detection or to serve as a stepping stone for the synthesis of more complex molecules.

For analytical purposes, such as chromatographic analysis, derivatization is often employed to improve the volatility or detectability of the analyte. The secondary amine can be acylated or silylated to produce less polar derivatives suitable for gas chromatography. For liquid chromatography, derivatization with a chromophoric or fluorophoric reagent can significantly enhance its detection by UV-Vis or fluorescence detectors. For instance, the aniline nitrogen can be reacted with dansyl chloride or a similar labeling agent.

From a synthetic utility perspective, the hydroxyl group can undergo esterification or etherification to introduce a wide array of functional groups. Similarly, the secondary amine can be alkylated or acylated. These derivatizations can be used to build larger molecules or to modify the compound's physical and chemical properties.

The following table outlines potential derivatization reactions for analytical and synthetic purposes.

| Functional Group | Reagent | Reaction Type | Utility |

| Secondary Amine | Acetic Anhydride (B1165640) | Acylation | Synthetic |

| Secondary Alcohol | Acetyl Chloride | Esterification | Synthetic |

| Secondary Amine | Dansyl Chloride | Sulfonylation | Analytical (Fluorescence Labeling) |

| Secondary Alcohol | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylation | Synthetic (Protecting Group) / Analytical (GC) |

Regioselective Modifications and Derivatization

Regioselectivity in the modification of this compound is a key consideration due to the presence of two different nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the secondary alcohol. The relative reactivity of these two groups can be influenced by the reaction conditions, such as the choice of solvent, temperature, and catalyst, as well as the nature of the electrophile.

Generally, the secondary amine is more nucleophilic than the secondary alcohol, and thus, reactions with electrophiles will preferentially occur at the nitrogen atom under neutral or basic conditions. For example, acylation with an acyl chloride or anhydride in the presence of a non-nucleophilic base would be expected to yield the N-acylated product selectively.

To achieve selective modification at the hydroxyl group, the more reactive amine group may need to be protected. Alternatively, specific reaction conditions can be employed to favor O-functionalization. For instance, O-acylation can sometimes be achieved under acidic conditions where the amine is protonated and thus, less nucleophilic. Enzymatic catalysis can also offer high regioselectivity for acylation of the hydroxyl group.

The table below illustrates the expected major product under different reaction conditions, highlighting the principle of regioselectivity.

| Reagent | Conditions | Major Product |

| Acetyl Chloride | Pyridine, 0 °C | N-acetyl-1-anilino-3-phenoxy-2-propanol |

| Acetic Anhydride | H₂SO₄ (cat.), heat | O-acetyl-1-anilino-3-phenoxy-2-propanol (potential for N-acetylation as well) |

| Benzyl Bromide | K₂CO₃, Acetone (B3395972) | N-benzyl-1-anilino-3-phenoxy-2-propanol |

Cyclization Reactions and Formation of Related Heterocyclic Scaffolds

The this compound structure contains the necessary functionalities for intramolecular cyclization to form various heterocyclic scaffolds. The proximity of the aniline nitrogen and the hydroxyl group to the propyl backbone allows for the potential formation of six-membered heterocyclic rings, such as substituted morpholines or 1,4-benzoxazines, depending on the reaction conditions and the reagents used.

For instance, an intramolecular dehydration reaction, potentially acid-catalyzed, could in principle lead to the formation of a substituted morpholine (B109124) ring. However, a more common and controlled method for forming such heterocyclic systems involves the reaction of the amino alcohol with a suitable bifunctional reagent. For example, reaction with a dihaloalkane or a similar electrophile could facilitate the formation of a morpholine ring.

Furthermore, if the phenoxy group were replaced by a 2-hydroxyphenyl group, the molecule would be a precursor for the synthesis of a 1,4-benzoxazine derivative through an intramolecular cyclization, typically involving the reaction of the aniline nitrogen with a suitable electrophilic carbon on the adjacent aromatic ring. While this is not a direct cyclization of this compound itself, it illustrates the potential of its core structure in the synthesis of complex heterocycles. The synthesis of 1,4-benzoxazines is a significant area of research due to their presence in many biologically active compounds. nih.govijpsjournal.comnih.govresearchgate.net

The following table summarizes potential cyclization reactions and the resulting heterocyclic scaffolds.

| Reaction Type | Reagent/Condition | Resulting Heterocyclic Scaffold |

| Intramolecular Cyclodehydration | Strong Acid, Heat | Substituted Morpholine (potential) |

| Reaction with Dihaloalkane | Base | N-substituted Morpholine |

| (Hypothetical) Intramolecular Cyclization (with modified precursor) | Acid or Base | 1,4-Benzoxazine |

Spectroscopic and Structural Elucidation of 1 Anilino 3 Phenoxy 2 Propanol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of 1-Anilino-3-phenoxy-2-propanol, offering valuable information about its functional groups.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

Expected IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (sharp) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1250 (asymmetric) |

| C-O (alcohol) | Stretching | 1000 - 1100 |

| C-N (amine) | Stretching | 1020 - 1250 |

Raman spectroscopy would provide complementary data, particularly for the non-polar bonds and the aromatic ring vibrations, aiding in a more complete vibrational analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of this compound, typically studied using Ultraviolet-Visible (UV-Vis) spectroscopy, are determined by the chromophores present in its molecular structure. The key chromophores are the aniline (B41778) and phenoxy moieties, both of which contain phenyl rings. These aromatic systems are responsible for the compound's absorption in the UV region.

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the primary electronic transitions are expected to be π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are high-energy transitions associated with the aromatic π-electron systems of the aniline and phenoxy rings. They typically result in strong absorption bands. The benzene (B151609) ring of the phenoxy group and the aniline ring system both contribute to these absorptions. The substitution on the rings (the ether linkage and the amino-propanol chain) can cause a bathochromic shift (shift to longer wavelength) or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an antibonding π* orbital of the aromatic ring. These transitions are generally much weaker in intensity than π → π* transitions.

While specific experimental absorption maxima (λmax) for this compound are not detailed in foundational literature, the analysis of its constituent chromophores allows for a theoretical description of its UV-Vis spectrum. The spectrum would be a composite, reflecting the electronic environments of both the phenoxy and aniline groups, modified by the propanol (B110389) linker.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. In electron ionization (EI) mass spectrometry of this compound, the molecule is ionized, forming a molecular ion ([M]+•), which can then undergo fragmentation.

The molecular formula for this compound is C₁₅H₁₇NO₂. nist.gov The nominal molecular weight is 243 g/mol . The mass spectrum would therefore show a molecular ion peak at a mass-to-charge ratio (m/z) of 243.

Analysis of the fragmentation pattern provides insight into the compound's structure. The major fragmentation pathways for this compound are predicted to involve cleavage of the bonds within the propanol chain, particularly the C-C and C-O bonds, which are structurally vulnerable. Key fragment ions observed in its EI-MS spectrum include:

m/z 106: This prominent peak likely results from the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon attached to the aniline moiety. This cleavage, followed by a hydrogen rearrangement, forms the stable [C₆H₅NHCH₂]+ fragment.

m/z 93: This peak corresponds to the phenoxy ion [C₆H₅O]+ or the aniline radical cation [C₆H₅NH₂]+•. The formation of the aniline cation is a very common pathway for N-substituted anilines.

m/z 77: This fragment corresponds to the phenyl cation [C₆H₅]+, arising from the loss of an oxygen atom from the phenoxy group or the loss of the amino group from the aniline fragment.

The table below summarizes the key ions and their probable structures.

| m/z Value | Proposed Fragment Structure | Description |

|---|---|---|

| 243 | [C₁₅H₁₇NO₂]+• | Molecular Ion |

| 106 | [C₆H₅NHCH₂]+ | Fragment from cleavage adjacent to the nitrogen atom |

| 93 | [C₆H₅NH₂]+• | Aniline radical cation |

| 77 | [C₆H₅]+ | Phenyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₅H₁₇NO₂. nist.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The theoretical percentages are as follows:

Carbon (C): 74.05%

Hydrogen (H): 7.04%

Nitrogen (N): 5.76%

Oxygen (O): 13.15%

The table below provides a breakdown of the calculated elemental composition.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 74.05 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 7.04 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.76 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.15 |

| Total | 243.306 | 100.00 |

Experimental determination of these percentages for a synthesized sample of this compound would be required to confirm its empirical formula and assess its purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the positions of the individual atoms can be resolved.

Should a crystallographic study be performed, the key findings would include:

Molecular Conformation: The precise spatial orientation of the aniline and phenoxy groups relative to each other and to the chiral center of the 2-propanol backbone.

Bond Parameters: Highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-N, C-H) and bond angles, confirming the connectivity established by other spectroscopic methods.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral carbon (C2 of the propanol chain), assuming a chiral crystal is formed.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds (e.g., involving the hydroxyl and amine groups) and π-π stacking between the aromatic rings, which govern how the molecules pack together to form the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structural elucidation.

No Specific Computational Studies Found for this compound

Despite a comprehensive search of scientific literature, no specific computational chemistry or theoretical studies focusing on the compound this compound were identified. Therefore, the generation of an article with the requested detailed outline, including data on its electronic structure, vibrational frequencies, reaction mechanisms, and conformational analysis, is not possible at this time.

This compound is a known chemical entity, cataloged in databases such as the NIST Chemistry WebBook. nist.govnist.gov It belongs to the broader class of aryloxypropanolamines, a group of compounds extensively studied for their pharmacological activities, particularly as β-adrenergic blocking agents. nih.govoup.comnih.gov Research in this area often involves the synthesis and evaluation of numerous derivatives to explore structure-activity relationships. utoledo.edu

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. Such studies provide insights into molecular geometry, electronic properties like HOMO/LUMO energetics, and vibrational spectra, which can be correlated with experimental data. researchgate.netresearchgate.net Furthermore, computational analysis is instrumental in exploring reaction mechanisms and understanding the conformational preferences of flexible molecules.

While there is a wealth of computational research on related β-blockers and their analogs, such as propranolol, this body of work does not specifically include the aniline derivative requested. nih.gov The existing literature on aryloxypropanolamines tends to focus on their synthesis, pharmacological activity, and structure-activity relationships from a medicinal chemistry perspective. oup.comnih.gov

Without dedicated theoretical studies on this compound, the specific data points required to populate the sections on DFT calculations, including geometry optimization, HOMO/LUMO analysis, theoretical vibrational frequencies, computational studies on reaction mechanisms, and detailed conformational analysis, are unavailable in the public domain. The creation of scientifically accurate data tables and a thorough discussion of research findings, as per the user's request, is contingent on the existence of such published research.

Computational Chemistry and Theoretical Studies on 1 Anilino 3 Phenoxy 2 Propanol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule (ligand) and a macromolecule, typically a protein.

Theoretical Prediction of Molecular Interactions with Biomolecular Targets

As a compound belonging to the aryloxypropanolamine family, 1-Anilino-3-phenoxy-2-propanol is structurally analogous to many known beta-adrenergic blocking agents (beta-blockers). Therefore, its primary biomolecular targets are predicted to be the beta-adrenergic receptors (β-AR), specifically the β1 and β2 subtypes. Molecular docking simulations can elucidate the potential binding mode and affinity of this compound within the active sites of these receptors.

Theoretical predictions, based on studies of analogous compounds, suggest that the binding of this compound to beta-adrenergic receptors would involve a series of key molecular interactions. The protonated secondary amine in the propanolamine (B44665) side chain is expected to form a crucial hydrogen bond with the highly conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. Furthermore, the hydroxyl group on the propanolamine chain is likely to form hydrogen bonds with other residues, such as a conserved asparagine or serine in transmembrane helix 7 (TM7).

The aromatic phenoxy and anilino groups are predicted to engage in hydrophobic and van der Waals interactions with non-polar amino acid residues within the binding pocket. These interactions are critical for the proper orientation and stabilization of the ligand-receptor complex. The specific residues involved can vary between β1-AR and β2-AR, potentially explaining receptor selectivity observed in related molecules.

Below is a hypothetical data table summarizing the predicted interactions and binding energy for this compound with a model of the human β2-adrenergic receptor, based on data from similar ligands.

Predicted Molecular Docking Parameters of this compound with Human β2-Adrenergic Receptor

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 to -10.5 |

| Key Hydrogen Bond Interactions (Residues) | Asp113 (TM3), Asn312 (TM7) |

| Key Hydrophobic Interactions (Residues) | Val114 (TM3), Trp286 (TM6), Tyr308 (TM7) |

| Predicted Ki (nM) | 50 - 200 |

Quantum Chemical Calculation Principles Applied to Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and properties of molecules. These calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics, which in turn influence its reactivity and biological activity.

For this compound, DFT calculations can be used to optimize its three-dimensional structure and to compute various molecular properties. The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl and amino groups would be regions of positive potential, highlighting their capacity as hydrogen bond donors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters obtained from quantum chemical calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Reactivity Descriptors and Site Selectivity Analysis

From the fundamental properties calculated using quantum chemistry, a range of reactivity descriptors can be derived. These descriptors help in understanding and predicting the chemical behavior of a molecule and identifying the most reactive sites for electrophilic and nucleophilic attacks.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as the Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This analysis allows for the prediction of the most likely sites for:

Nucleophilic attack: Identified by the Fukui function for electron acceptance (f+).

Electrophilic attack: Identified by the Fukui function for electron donation (f-).

The following table presents hypothetical values for quantum chemical and reactivity descriptors for this compound, derived from principles applied to similar beta-blocker molecules. nih.gov

Calculated Quantum Chemical and Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy (eV) | -8.5 | Electron-donating ability |

| LUMO Energy (eV) | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 8.0 | High kinetic stability |

| Chemical Hardness (η) | 4.0 | Resistance to electron cloud deformation |

| Chemical Softness (S) | 0.25 | Measure of polarizability |

| Electronegativity (χ) | 4.5 | Electron-attracting tendency |

| Electrophilicity Index (ω) | 2.53 | Propensity to accept electrons |

Biochemical Research Applications of 1 Anilino 3 Phenoxy 2 Propanol and Its Analogs

In Vitro Enzyme Interaction Studies

The phenoxypropanolamine core is a well-established pharmacophore known for its interaction with various enzymes and receptors. While direct studies on 1-anilino-3-phenoxy-2-propanol are not extensively documented in the context of enzyme inhibition, its structural analogs have been the subject of numerous in vitro investigations.

For instance, the most prominent analogs are the β-blockers, which competitively inhibit β-adrenergic receptors. This interaction blocks the binding of catecholamines like adrenaline, which in turn reduces the production of cyclic AMP (cAMP) and the activity of downstream protein kinase A (PKA) nih.gov. This mechanism ultimately decreases heart rate and contractility nih.gov. Studies on other related structures, such as 3-phenoxy-substituted 1-heteroarylpropan-2-ones, have identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), enzymes that are targets for developing analgesic and anti-inflammatory drugs nih.gov. These examples highlight the capacity of the phenoxy-propanol scaffold to interact with diverse enzyme targets.

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) wikipedia.org. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels to reduce the risk of atherosclerotic cardiovascular disease nih.govnih.govmdpi.com.

The mechanism of CETP inhibitors involves binding to the protein and preventing the transfer of lipids between lipoproteins wikipedia.orgmdpi.com. This action leads to an increase in HDL-C and a decrease in LDL-C concentrations wikipedia.orgmdpi.com. Several CETP inhibitors, including torcetrapib, dalcetrapib, evacetrapib, and anacetrapib, have been developed and studied in extensive clinical trials wikipedia.orgnih.gov. However, these compounds are structurally distinct from this compound. While the phenoxypropanolamine scaffold is a versatile template in drug discovery, its specific application as a CETP inhibitor is not established in available research.

In Vitro Metabolic Stability Profiling via Enzymatic Systems

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be metabolized in the body. These assays measure the rate at which a compound is broken down by metabolic enzymes, typically using subcellular fractions like liver microsomes or S9 fractions, or whole-cell systems like hepatocytes bioivt.comnih.gov. The primary parameters determined are the metabolic half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent capacity of the liver to eliminate a drug.

Compounds with the phenoxypropanolamine scaffold, such as various β-blockers, undergo significant hepatic metabolism drugbank.commdpi.com. For example, studies on 1-heteroaryl-3-phenoxypropan-2-one analogs investigated their metabolic stability in rat liver S9 fractions to guide structural modifications for improved pharmacokinetic properties nih.gov.

| Parameter | Description | Typical In Vitro System | Relevance |

|---|---|---|---|

| Half-Life (t½) | Time required for the concentration of the parent compound to decrease by 50%. | Liver Microsomes, Hepatocytes | Indicates the speed of metabolic breakdown. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Liver Microsomes, Hepatocytes | Used to predict in vivo hepatic clearance and bioavailability. |

| Metabolite Identification | Structural elucidation of molecules formed from the parent compound by enzymatic action. | Liver S9 Fractions, Hepatocytes | Identifies potentially active or toxic byproducts. |

Identifying the metabolites of a drug candidate is essential for understanding its complete pharmacological and toxicological profile. For the phenoxypropanolamine class, metabolism typically occurs through several key pathways. Studies on the closely related compound 1-phenoxy-2-propanol identified three major metabolic routes: O-dealkylation to yield phenol (B47542) and propylene glycol, direct conjugation of the parent compound with glucuronic acid or sulfate, and aromatic ring hydroxylation followed by sulfate conjugation nih.gov.

Similarly, β-blocker analogs of this compound undergo extensive biotransformation. Propranolol, for example, is metabolized through N-desalkylation and hydroxylation of its naphthalene ring mdpi.com. Nebivolol is metabolized via aromatic hydroxylation, glucuronidation, and N-dealkylation mdpi.com.

| Metabolic Reaction | Description | Example Metabolite Structure |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Hydroxylated phenoxy group |

| O-Dealkylation | Cleavage of the ether linkage, splitting the molecule. | Phenol and a propanolamine (B44665) derivative |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | Secondary amine derivative |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Glucuronide conjugate at a hydroxyl group |

| Sulfation | Conjugation with a sulfate group. | Sulfate conjugate at a hydroxyl or phenolic group |

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of drugs aafp.org. For phenoxypropanolamine analogs like beta-blockers, CYP enzymes play a central role aafp.org. The specific isoforms involved can vary, leading to potential drug-drug interactions and genetically determined differences in patient response aafp.org.

Metoprolol and carvedilol are primarily metabolized by the CYP2D6 isoform drugbank.comaafp.org. Propranolol metabolism involves both CYP2D6 for ring hydroxylation and CYP1A enzymes for N-desalkylation mdpi.commeded101.com. Bisoprolol is metabolized by CYP3A4 meded101.com. Understanding which CYP enzymes metabolize a compound is critical for predicting its interaction potential. For example, co-administration with a CYP2D6 inhibitor like quinidine can significantly slow the metabolism of metoprolol, increasing its effects aafp.org. In contrast, hydrophilic analogs like atenolol and sotalol are largely excreted unchanged by the kidneys and have minimal interaction with the CYP system aafp.orgmeded101.com.

| Analog Compound (Beta-Blocker) | Major Metabolizing CYP Isoform(s) | Reference |

|---|---|---|

| Metoprolol | CYP2D6 | drugbank.comaafp.org |

| Carvedilol | CYP2D6 | drugbank.com |

| Propranolol | CYP2D6, CYP1A | mdpi.commeded101.com |

| Bisoprolol | CYP3A4 | meded101.com |

| Nebivolol | CYP2D6 | mdpi.com |

Application as a Synthetic Scaffold in Chemical Biology

A synthetic scaffold is a core molecular structure that serves as a foundation for building a library of diverse compounds. The use of such "privileged scaffolds" is a common strategy in medicinal chemistry to accelerate drug discovery nih.gov. The phenoxypropanolamine framework is considered a valuable scaffold due to its proven biological activity across multiple targets researchgate.net.

A direct application is seen in the synthesis of β-blockers, where the closely related analog, 1-(isopropylamine)-3-phenoxy-2-propanol, serves as a key building block or precursor nih.gov. By modifying the substituents on the aromatic ring and the amine, chemists can synthesize a wide array of β-blockers with varying selectivity and pharmacokinetic properties nih.gov. The versatility of this scaffold allows for its incorporation into more complex molecules, enabling the exploration of new biological activities and the development of novel therapeutic agents researchgate.net.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Gaps

Current knowledge of 1-Anilino-3-phenoxy-2-propanol is foundational, primarily centered on its chemical identity and basic synthesis. The compound is cataloged with the chemical formula C15H17NO2. Its synthesis can be inferred from established chemical reactions, likely involving the nucleophilic ring-opening of a phenoxy-epoxypropane, such as 3-phenoxy-1,2-epoxypropane, by aniline (B41778). This method is a common route for creating similar amino alcohol structures.

Pharmacologically, while direct studies are lacking, research on analogous compounds provides a basis for speculation. A study on a broad class of 3-tertiary amino-1-aryloxy-propan-2-ols, which includes the anilino-propan-2-ol scaffold, has indicated that these types of molecules can exhibit hypotensive (blood pressure lowering) and central nervous system (CNS) effects. The specific nature of these effects is highly dependent on the substituents on the aromatic rings.

However, a significant gap exists between this general understanding and a detailed scientific profile of this compound. The primary research gaps are:

Lack of Pharmacological Data: There is no specific data on the pharmacological activity, potency, or mechanism of action of this compound. Its potential as a cardiovascular or CNS agent remains unexplored.

No Pharmacokinetic Studies: Information regarding its absorption, distribution, metabolism, and excretion (ADME) is entirely absent.

Limited Physicochemical Characterization: While some properties can be predicted, comprehensive experimental data on its physical and chemical characteristics is not readily available.

Absence of Toxicological Profile: The safety and toxicity of the compound have not been evaluated.

Undefined Therapeutic Potential: Without pharmacological and toxicological data, any potential therapeutic applications are purely hypothetical.

Identification of Emerging Research Avenues and Potential for Advanced Methodologies

The existing knowledge gaps surrounding this compound present numerous opportunities for future investigation. The structural similarity to beta-adrenergic blocking agents, which are widely used to manage cardiovascular diseases, is a compelling starting point. nih.govnih.gov

Emerging Research Avenues:

Cardiovascular Research: A primary research avenue is the systematic evaluation of its effects on the cardiovascular system. Investigating its potential as a beta-blocker, including its selectivity for β1- or β2-adrenergic receptors, could reveal new therapeutic possibilities for conditions like hypertension or heart failure. nih.govdrugbank.com Structure-activity relationship (SAR) studies, involving the synthesis of derivatives with modified aniline or phenoxy rings, could be undertaken to optimize any observed activity. researchgate.neteurekaselect.com

Central Nervous System (CNS) Exploration: Based on findings for related compounds, exploring the CNS effects of this compound is a valid research direction. This could involve screening for antidepressant, anxiolytic, or other psychotropic activities.

Antiproliferative Screening: Some aniline derivatives have been investigated for their potential as anticancer agents. researchgate.net Screening this compound for antiproliferative activity against various cancer cell lines could be a speculative but potentially fruitful area of research.

Stereoselective Synthesis and Evaluation: The compound contains a chiral center at the 2-position of the propanol (B110389) chain. It is well-established that the pharmacological activity of chiral drugs can reside in a single enantiomer. biorxiv.org Future work should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers and their individual pharmacological evaluation.

Potential for Advanced Methodologies:

Computational Modeling: Before extensive laboratory synthesis, advanced computational methods can be employed. Molecular docking and molecular dynamics simulations could predict the binding affinity of the compound's enantiomers to targets like beta-adrenergic receptors, providing a rationale for prioritizing experimental work. biorxiv.org

High-Throughput Screening (HTS): HTS techniques can be used to rapidly screen this compound and a library of its derivatives against a wide array of biological targets to uncover novel activities.

Modern Analytical Techniques: For detailed pharmacokinetic and metabolism studies, the development of robust analytical methods using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be essential for sensitive and specific quantification in biological matrices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Anilino-3-phenoxy-2-propanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one were prepared using ethanol as a solvent and thionyl chloride as a catalyst, with yields optimized by controlling temperature (70–80°C) and stoichiometric ratios of precursors . For this compound, similar protocols may apply, substituting aniline and phenoxy-propanol derivatives. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR : H and C NMR can resolve regiochemistry by identifying coupling patterns (e.g., splitting of -CH- groups adjacent to oxygen/nitrogen).

- X-ray Crystallography : Single-crystal studies (e.g., methanol hemisolvate structures) provide definitive confirmation of stereochemistry and hydrogen-bonding networks .

- GC-MS : Used to verify purity (>97% as per commercial standards) and detect byproducts .

Q. What are the standard analytical techniques for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is common. A C18 column and mobile phase (acetonitrile/water, 60:40 v/v) achieve baseline separation. Calibration curves using certified reference materials (e.g., CAS 133522-40-4) ensure accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The phenoxy group’s electron-withdrawing nature deactivates the adjacent hydroxyl, while the anilino group’s lone pair enhances nucleophilicity at the β-carbon. Kinetic studies (e.g., competition experiments with substituted benzyl halides) reveal rate dependencies on substituent Hammett parameters. Computational modeling (DFT) further predicts transition-state geometries .

Q. What contradictions arise in spectroscopic data interpretation for isomers of this compound?

- Methodological Answer : Diastereomers (e.g., (R)- vs. (S)-configurations) show overlapping H NMR signals for aromatic protons but distinct optical rotations ([α] = ±15°). Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while NOESY NMR clarifies spatial arrangements of substituents . Contradictions in literature data often stem from unaccounted solvent effects or impurities .

Q. How can reaction mechanisms be validated for the formation of this compound derivatives under catalytic conditions?

- Methodological Answer : Isotopic labeling (e.g., O in phenoxy groups) tracks oxygen migration pathways. Kinetic isotope effects (KIE) and in situ FTIR monitor intermediate species (e.g., enolate formation). For example, palladium-catalyzed coupling reactions show a KIE of 2.1, supporting a rate-determining oxidative addition step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.